![molecular formula C14H14N4O2 B584830 4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione CAS No. 1346604-81-6](/img/structure/B584830.png)
4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione is a chemical compound with the molecular formula C14H14N4O2 and a molecular weight of 270.29 g/mol . This compound is known for its unique structure, which includes a naphthyl group substituted with a dimethylamino group and a triazolidine-3,5-dione ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-(dimethylamino)naphthalene with a triazolidine-3,5-dione derivative under specific conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the dimethylamino group or other substituents are replaced by different functional groups using appropriate reagents and conditions
Aplicaciones Científicas De Investigación
4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, altering their activity and leading to various biochemical outcomes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:
4-(Dimethylamino)naphthalene: This compound shares the naphthyl and dimethylamino groups but lacks the triazolidine-3,5-dione ring, resulting in different chemical properties and applications.
1,8-Naphthalimide derivatives: These compounds are used in similar applications, such as fluorescent probes and organic light-emitting diodes (OLEDs), but have different structural features and photophysical properties.
The uniqueness of this compound lies in its combination of the naphthyl group with the triazolidine-3,5-dione ring, which imparts distinct chemical reactivity and functional versatility.
Propiedades
IUPAC Name |
4-[4-(dimethylamino)naphthalen-1-yl]-1,2,4-triazolidine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-17(2)11-7-8-12(10-6-4-3-5-9(10)11)18-13(19)15-16-14(18)20/h3-8H,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTLQTWYOOLPBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N3C(=O)NNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
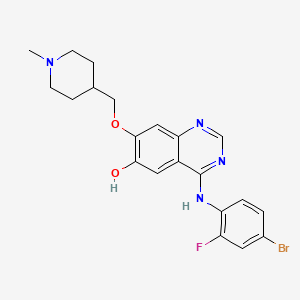
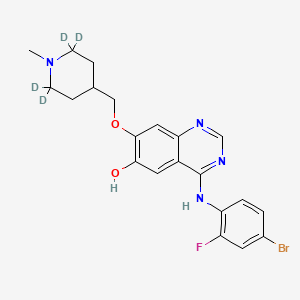
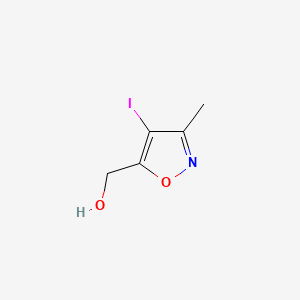

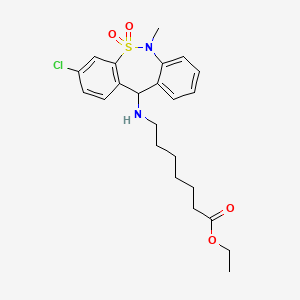
![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/new.no-structure.jpg)
![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)
![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)
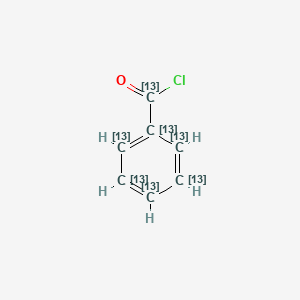
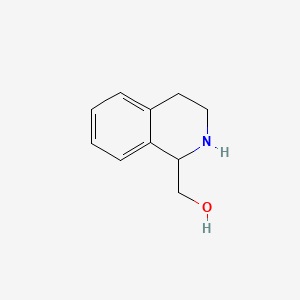
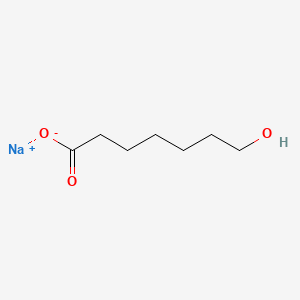
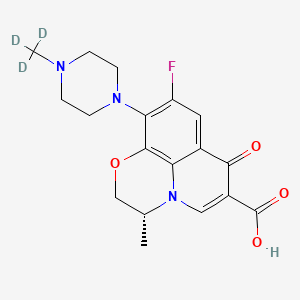
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B584769.png)
